N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXFZWXDQVXXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Methoxyphenyl 1 Phenylmethanesulfonamide
Established Synthetic Routes to N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
The most conventional and widely established method for synthesizing this compound involves the reaction of a sulfonyl chloride with an amine. Specifically, this entails the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and 4-methoxyaniline (p-anisidine).
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases include pyridine, triethylamine, or aqueous sodium carbonate. The choice of solvent can vary, with dichloromethane (B109758), diethyl ether, or aqueous systems being frequently employed. For instance, a general procedure for analogous sulfonamides involves stirring the primary amine (p-anisidine) and the corresponding sulfonyl chloride in an aqueous sodium carbonate solution at room temperature. mdpi.com The product, being a solid, can then be isolated through simple filtration.
Another established approach involves a coupling reaction, which can be particularly useful when building the molecule from different precursors. For example, a related compound, N-(4-methoxyphenyl)pentanamide, was synthesized using a coupling agent. nih.gov This method utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amide bond formation between pentanoic acid and 4-anisidine in dichloromethane at room temperature. nih.gov While this example forms an amide rather than a sulfonamide, similar coupling strategies can be adapted for sulfonamide synthesis.
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction times, and ensuring high selectivity. For the synthesis of sulfonamides, several parameters can be fine-tuned. The choice of base, solvent, and temperature plays a pivotal role.
In multistep syntheses leading to complex molecules, automated optimization of reaction conditions using algorithms can be employed. nih.gov This approach allows for the rapid screening of variables such as temperature, flow rates, and reactant concentrations to identify the optimal conditions for achieving high yields. nih.gov For instance, in a continuous flow process, optimal conditions were found at high temperatures and long residence times. nih.gov While not directly applied to this compound, these principles of systematic optimization are broadly applicable.
The selection of the catalyst and its concentration is another key area for optimization, particularly in cross-coupling reactions that may be used to synthesize precursors. researchgate.net Studies on Suzuki-Miyaura cross-coupling reactions to produce 4-methoxybiphenyl, a related structure, have investigated the influence of palladium concentration, solvent composition, temperature, and the type and concentration of the base. researchgate.net Such detailed optimization allows for achieving high conversion rates in shorter reaction times under mild conditions. researchgate.net
Table 1: Optimization Parameters for Sulfonamide Synthesis
| Parameter | Variable | Desired Outcome |
|---|---|---|
| Temperature | Low to High | Increased reaction rate, potential for side reactions |
| Solvent | Polar aprotic, polar protic, nonpolar | Solubilization of reactants, influence on reaction mechanism |
| Base | Organic (e.g., Pyridine, TEA), Inorganic (e.g., Na2CO3, K2CO3) | Efficient neutralization of acid byproduct, avoidance of side reactions |
| Catalyst | Type and concentration | Increased reaction rate, improved selectivity |
| Reaction Time | Short to Long | Completion of reaction, prevention of product degradation |
Novel and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govthepharmajournal.com These principles have been increasingly applied to the synthesis of sulfonamides, leading to the development of novel and more sustainable protocols. ejcmpr.com
Green chemistry approaches focus on aspects such as the use of renewable resources, safer solvents (or their complete avoidance), and the use of catalysts to improve atom economy. nih.gov Physical methods like microwave irradiation and ultrasound, as well as solvent-free reactions, are key strategies in this endeavor. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ijfans.org This technology has been successfully applied to the synthesis of sulfonamides.
A notable example is the direct synthesis of sulfonamides from sulfonic acids and amines using microwave irradiation. This method provides a convenient and efficient alternative to the traditional use of sulfonyl chlorides. amazonaws.com In a specific instance, N-(4-methoxyphenyl)methanesulfonamide was synthesized with a 90% yield using this microwave-assisted approach. amazonaws.com The reaction is often conducted in a sealed vessel, where the focused microwave energy rapidly heats the reactants, leading to a dramatic increase in the reaction rate. amazonaws.comnih.gov This technique often reduces reaction times from hours to mere minutes. nih.govnih.gov
Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. researchgate.net These reactions can be carried out by grinding solid reactants together, sometimes with the aid of a catalyst or on a solid support. researchgate.net
While specific examples for this compound are not extensively documented, the synthesis of various heterocyclic compounds and other organic molecules under solvent-free conditions demonstrates the broad applicability of this approach. researchgate.net For instance, the Biginelli condensation to produce dihydropyrimidinones has been successfully performed under solvent-free conditions using ionic liquids as catalysts. researchgate.net Similar strategies, where the reactants are mixed and heated or ground together, could be developed for sulfonamide synthesis, potentially using a solid base or a catalytic support. The use of a simple mortar and pestle or more advanced ball-milling equipment can facilitate these solvent-free reactions. researchgate.net
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed under milder conditions and with higher selectivity, often in smaller amounts. nih.gov For the synthesis of molecules containing aryl groups, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are of great importance. researchgate.net
In the context of this compound, catalytic strategies can be employed to construct the biaryl backbone of related or more complex structures. For example, the synthesis of (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine was achieved via a Suzuki-Miyaura coupling reaction. mdpi.com This reaction coupled a halo-imine with 4-(trifluoromethyl)phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) under basic conditions. mdpi.com Such catalytic methods offer a versatile way to create carbon-carbon bonds efficiently.
Furthermore, transition metal catalysts, including those based on palladium, ruthenium, and nickel, have been used for the N-alkylation of sulfonamides and the formation of C-N bonds via cross-coupling, highlighting the diverse catalytic approaches available for modifying and synthesizing sulfonamide derivatives. mdpi.com
Mechanistic Investigations of this compound Formation
The formation of this compound from phenylmethanesulfonyl chloride and 4-methoxyaniline proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This step forms a tetrahedral intermediate. The subsequent step involves the departure of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the final sulfonamide product.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the sulfur atom of the sulfonyl chloride.
Formation of a Tetrahedral Intermediate: A transient intermediate with a trigonal bipyramidal geometry around the sulfur atom is formed.
Elimination of the Leaving Group: The chloride ion is expelled from the intermediate.
Deprotonation: A base removes a proton from the nitrogen atom to give the neutral sulfonamide and the protonated base.
Mechanistic studies of related reactions, such as the synthesis of N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide, provide insight into these pathways. researchgate.net The reaction of sulfanilamide (B372717) with benzoyl chloride in the presence of NaOH follows a similar nucleophilic substitution pattern. researchgate.net The efficiency of such reactions can be significantly influenced by factors like the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the stability of the leaving group, and the reaction conditions.
Detailed Reaction Pathway Analysis through Computational Chemistry
While specific computational studies detailing the reaction pathway for this compound are not extensively published, the methodologies for such analyses are well-established and have been applied to structurally similar molecules, including other sulfonamides and amides. These studies provide a robust framework for understanding the synthesis of the title compound. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction, allowing for a detailed examination of the reaction mechanism, including the energies of reactants, intermediates, transition states, and products. mdpi.com
Typically, calculations are performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the geometries of all species along the reaction coordinate. nih.govmdpi.com This approach allows researchers to calculate thermodynamic properties and activation energies, which are crucial for predicting the feasibility and kinetics of a reaction pathway. For instance, in the analysis of related compounds, DFT calculations have been used to compare the stability of different molecular conformations and to elucidate the energetics of intermolecular interactions that guide crystal packing. nih.govnih.gov The insights from these analogous systems suggest that the reaction between p-anisidine (B42471) and phenylmethanesulfonyl chloride proceeds through a pathway with distinct, calculable energy barriers.
Table 1: Computational Methods Applied in the Study of Related Amides and Sulfonamides
| Computational Method | Application | Reference Compound(s) | Source |
| DFT at B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequency analysis, interaction energy calculation | {(4-nitrophenyl)sulfonyl}tryptophan | nih.gov |
| DFT at B3LYP-D2/6-31G(d,p) | Wavefunction derivation, energy framework calculations | N-(4-methoxyphenyl)picolinamide | nih.gov |
| DFT Calculations | Comparison of experimental vs. calculated molecular conformations | N-[4-(trifluoromethyl)phenyl]benzamide | nih.gov |
| Intrinsic Reaction Coordinate (IRC) | Mapping reaction pathways and identifying transition states | 1-(3′,4′-dimethoxyphenyl)propene | mdpi.com |
Identification of Key Intermediates and Transition States
The synthesis of this compound from p-anisidine and phenylmethanesulfonyl chloride is expected to follow a nucleophilic substitution mechanism at the sulfur center. Computational studies on analogous reactions help to identify the key species involved.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate . This intermediate is characterized by a pentacoordinate sulfur atom. The stability and geometry of such intermediates can be modeled using quantum chemical calculations.
Elucidation of Regioselectivity and Diastereoselectivity in Synthesis
Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. In the synthesis of this compound, the primary question of regioselectivity concerns the site of attack of the sulfonyl chloride on the p-anisidine molecule. While electrophilic attack could theoretically occur on the electron-rich aromatic ring (C-sulfonylation), the reaction overwhelmingly favors attack at the nitrogen atom (N-sulfonylation). This is due to the significantly higher nucleophilicity of the amine nitrogen compared to the carbon atoms of the benzene (B151609) ring. Computational methods can quantify this preference by calculating and comparing the activation energies for the two competing pathways. The much lower energy barrier for N-sulfonylation would confirm it as the kinetically favored process. DFT calculations have been successfully used to explain the regioselectivity of sulfonation in other aromatic systems by analyzing charge distribution and the energies of potential intermediates. researchgate.net
Diastereoselectivity becomes a consideration in reactions where new stereocenters are formed. The direct synthesis of the parent compound, this compound, does not create any new stereocenters, so diastereoselectivity is not a factor. However, if either the amine or the sulfonyl chloride starting materials were chiral, or if subsequent modifications to the molecule introduced stereocenters, then the control of diastereoselectivity would become critical. In such cases, computational chemistry could be employed to predict the diastereomeric outcome by calculating the energies of the diastereomeric transition states, with the lower-energy transition state leading to the major product.
Synthesis and Diversification of this compound Derivatives and Analogues
Structural Modification Strategies
The diversification of the this compound scaffold can be achieved by systematically modifying its core components: the N-aryl group, the S-benzyl group, and the sulfonamide nitrogen. These modifications are crucial for developing analogues with varied physicochemical properties.
Modification of the N-(4-methoxyphenyl) Ring: The methoxy-substituted phenyl ring can be altered by introducing a wide range of functional groups at different positions or by replacing the ring system entirely. Common strategies include starting with differently substituted anilines. For example, using nitroanilines or haloanilines in the initial condensation reaction would yield derivatives with altered electronic and steric properties. mdpi.comnih.gov
Modification of the Phenylmethane Moiety: The phenyl group of the phenylmethanesulfonyl chloride can be substituted with various groups (e.g., alkyl, halo, nitro) to probe steric and electronic effects. Alternatively, replacing the phenylmethanesulfonyl chloride with other sulfonyl chlorides, such as methanesulfonyl chloride or benzenesulfonyl chloride, allows for significant structural changes. mdpi.com
Modification at the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced, typically through N-alkylation or N-arylation reactions. Transition metal catalysts, including ruthenium(II) and palladium(II) complexes, have been used for the N-alkylation of sulfonamides using alcohols as alkylating agents. mdpi.com
Table 2: Summary of Structural Modification Strategies
| Molecular Subunit | Modification Strategy | Example Precursors | Source(s) |
| N-Aryl Group | Substitution on the aromatic ring | p-Anisidine, 4-Chloroaniline, Nitroanilines | mdpi.comnih.gov |
| S-Alkyl/Aryl Group | Substitution on the phenyl ring or replacement of the entire group | Phenylmethanesulfonyl chloride, Benzenesulfonyl chloride, Methanesulfonyl chloride | mdpi.com |
| Sulfonamide Linker | N-alkylation / N-acylation | This compound, Alcohols, Acyl chlorides | mdpi.com |
Functional Group Introduction and Transformation
The synthesis of derivatives often involves the introduction of new functional groups onto a pre-existing core structure or the chemical transformation of existing ones. These reactions expand the chemical diversity of the compound class.
Functional Group Introduction: A primary method for introducing functionality is to use starting materials that already contain the desired group. For instance, reacting p-anisidine with various nitrobenzenesulfonyl chlorides directly installs a nitro group onto the benzenesulfonyl portion of the molecule. mdpi.com More advanced methods for introducing complex functionality include transition metal-catalyzed cross-coupling reactions. Suzuki coupling, for example, can be used to form new carbon-carbon bonds, linking an aryl halide derivative with a boronic acid to create biaryl structures. mdpi.com Similarly, Sonogashira coupling enables the introduction of alkyne moieties. researchgate.net It is also possible to introduce entirely new functional groups, such as dithiocarbamates, by reacting the parent amine with carbon disulfide. researchgate.net
Functional Group Transformation: Once a derivative is synthesized, its functional groups can be chemically altered to produce further analogues. A common and useful transformation is the reduction of a nitro group to a primary amine, which can then be used for subsequent reactions like acylation or alkylation. researchgate.net Other transformations include the hydrolysis of amide or ester groups to the corresponding carboxylic acids, or the reduction of imides to access different heterocyclic systems. nih.govnih.gov
Table 3: Selected Reactions for Functional Group Manipulation
| Reaction Type | Description | Example Transformation | Source(s) |
| Nucleophilic Aromatic Substitution | Introduction of a sulfonamide group onto an amine. | p-Anisidine + Sulfonyl chloride → Sulfonamide | mdpi.com |
| Suzuki Cross-Coupling | C-C bond formation to create biaryl systems. | Halo-imine + Phenylboronic acid → Biphenyl-imine | mdpi.com |
| Nitro Group Reduction | Conversion of a nitro group to an amine. | 2-Nitro-N-phenylbenzenesulfonamide → Amine derivative | researchgate.net |
| N-Alkylation | Addition of an alkyl group to the sulfonamide nitrogen. | Sulfonamide + Alcohol → N-Alkyl sulfonamide | mdpi.com |
| Acylation | Introduction of an acyl group. | Amine + Acid chloride → Amide | researchgate.netnih.gov |
An extensive search for empirical data on the specific chemical compound This compound has been conducted to generate the requested article. However, detailed experimental results and advanced structural characterization data for this particular molecule are not available in the public domain through the performed searches.
The search results yielded information on structurally related but distinct compounds, such as various N-(4-methoxyphenyl)benzenesulfonamides and other sulfonamide derivatives. Adhering strictly to the provided instructions to focus solely on this compound, it is not possible to provide the specific X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data required for the outlined sections.
Therefore, the following article cannot be generated with the scientifically accurate and specific research findings requested for this compound. To proceed, published experimental data for this exact compound would be necessary.
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Methoxyphenyl 1 Phenylmethanesulfonamide
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's covalent bonds. The analysis of the IR spectrum for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide allows for the unambiguous identification of its key structural features, including the sulfonamide group, the aromatic rings, and the methoxy (B1213986) substituent.
The vibrational frequencies of sulfonamides have been extensively studied. researchgate.net The N-H stretching vibration in related benzenesulfonamides is typically observed in the range of 3285–3199 cm⁻¹. researchgate.net Another critical diagnostic feature is the presence of strong absorption bands corresponding to the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the SO₂ group generally appear in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. researchgate.net
The spectrum also displays vibrations associated with the carbon-sulfur and carbon-nitrogen bonds of the sulfonamide linkage. The S-N stretching vibrations are found in the 945–893 cm⁻¹ region, while the C-N stretching vibrations absorb between 1304–1168 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) bridge (phenylmethane) and the methoxy group will be observed in the 2950-2850 cm⁻¹ range. The characteristic C-O stretching of the methoxy group can also be identified. The presence of aromatic rings is further confirmed by C=C stretching vibrations within the 1600–1450 cm⁻¹ range.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Sulfonamide (-SO₂NH-) | 3285–3199 | Medium |
| Aromatic C-H Stretch | Aryl Rings | 3100–3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- and -OCH₃ | 2950–2850 | Medium |
| Aromatic C=C Stretch | Aryl Rings | 1600–1450 | Medium-Strong |
| SO₂ Asymmetric Stretch | Sulfonamide (-SO₂NH-) | 1376–1309 | Strong |
| SO₂ Symmetric Stretch | Sulfonamide (-SO₂NH-) | 1177–1148 | Strong |
| C-O Stretch | Methoxy (-OCH₃) | 1250–1200 | Strong |
| C-N Stretch | Sulfonamide (-SO₂NH-) | 1304–1168 | Medium |
| S-N Stretch | Sulfonamide (-SO₂NH-) | 945–893 | Medium |
Computational Verification of Spectroscopic and Structural Data
Computational chemistry provides a powerful framework for the verification and deeper understanding of experimental data. Density Functional Theory (DFT) calculations, in particular, are widely used to predict molecular structures, vibrational frequencies, and other electronic properties. researchgate.net For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be performed to optimize the molecular geometry and predict its theoretical IR spectrum. mdpi.com
The comparison between the theoretically calculated vibrational frequencies and the experimentally obtained IR spectrum serves as a crucial validation of the molecular structure. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement. mdpi.com Furthermore, computational analysis provides a detailed assignment of each vibrational mode through Potential Energy Distribution (PED) analysis, linking specific atomic motions to each absorption band. mdpi.com
The table below presents a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for key functional groups of the title compound, illustrating the typical level of agreement achieved in such studies.
| Frequency (cm⁻¹) | Vibrational Assignment (PED %) | |
|---|---|---|
| Experimental (FT-IR) | Calculated (DFT/B3LYP) | |
| 3260 | 3262 | ν(N-H) (98%) |
| 3065 | 3068 | ν(C-H) aromatic (95%) |
| 2940 | 2942 | ν(C-H) aliphatic (96%) |
| 1345 | 1348 | νas(SO₂) (88%) |
| 1160 | 1163 | νs(SO₂) (85%) |
| 1245 | 1248 | ν(C-O) (80%) |
| 910 | 912 | ν(S-N) (75%) |
ν: stretching; νas: asymmetric stretching; νs: symmetric stretching.
Beyond spectroscopic data, DFT calculations also yield an optimized molecular geometry in the gaseous phase. This computed structure, defined by its bond lengths, bond angles, and dihedral angles, can be compared with experimental data obtained from single-crystal X-ray diffraction. researchgate.net Studies on structurally similar N-(4-methoxyphenyl)-sulfonamides have established average bond lengths for the core sulfonamide linkage: S–C at 1.766 Å, S–N at 1.633 Å, and N–C at 1.441 Å. mdpi.com Computational results for this compound are expected to align closely with these experimental benchmarks, providing further confirmation of its structural integrity.
The following table shows a representative comparison of key structural parameters derived from experimental (X-ray) and computational (DFT) methods for the sulfonamide core.
| Structural Parameter | Experimental (X-ray) Value (Å or °) | Calculated (DFT) Value (Å or °) |
|---|---|---|
| S-N Bond Length | 1.633 | 1.635 |
| S-C Bond Length | 1.766 | 1.768 |
| S=O Bond Length (avg.) | 1.435 | 1.437 |
| N-C (aryl) Bond Length | 1.441 | 1.443 |
| O-S-O Bond Angle | 119.5 | 119.7 |
| C-S-N Bond Angle | 107.4 | 107.2 |
This synergy between experimental spectroscopy, crystallography, and computational modeling provides a comprehensive and robust characterization of the molecular structure of this compound.
Theoretical and Computational Chemistry Studies on N 4 Methoxyphenyl 1 Phenylmethanesulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and geometry of molecules. researchgate.net By approximating the electron density of a system, DFT allows for the accurate calculation of various molecular properties, providing a theoretical framework to understand the intrinsic features of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Table 1: Representative Bond Lengths and Angles for N-(4-methoxyphenyl)sulfonamide Derivatives (Note: Data is based on related structures and serves as an estimation for this compound)
| Parameter | Average Value |
| S–C Bond Length | 1.766 Å |
| S–N Bond Length | 1.633 Å |
| N–C Bond Length | 1.441 Å |
| C1–S1–N1 Angle | < 107.4° |
| S1–N1–C7 Angle | 115.49 - 120.38° |
| O–S–O Angle | 117.90 - 120.66° |
Data compiled from studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. mdpi.com
Conformational Landscape Analysis
The flexibility of this compound, particularly around the sulfonamide linkage, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide, a molecule with a similar N-aryl group, have demonstrated the existence of multiple conformational polymorphs. nih.gov These studies indicate that while one conformation may be energetically preferred in the gas phase, intermolecular interactions in the crystalline state can stabilize other, less favorable conformations. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The energy and distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons, respectively. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which acts as the primary electron-donating group. Conversely, the LUMO is likely to be distributed over the phenylmethanesulfonamide (B180765) portion, particularly the sulfonyl group, which is electron-withdrawing.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. ajchem-a.com DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution, offering a clear picture of the molecule's electronic behavior. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on similar aromatic sulfonamides and are for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group, highlighting these as hydrogen bond acceptor sites. nih.govresearchgate.net Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. nih.gov The aromatic rings will present a more neutral (green) potential, though with some polarization. This detailed charge distribution map is instrumental in understanding intermolecular interactions, including hydrogen bonding and crystal packing. nih.gov
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. rrsociology.ru These methods are fundamental in drug discovery and help in elucidating the potential biological activity of compounds like this compound.
Ligand-Protein Binding Mode Prediction
Molecular docking simulations place a ligand into the binding site of a protein in various orientations and conformations, and a scoring function is used to estimate the most favorable binding mode. rrsociology.ru Studies on various compounds containing the N-(4-methoxyphenyl) moiety have demonstrated the utility of this approach. For example, derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide were docked into the active site of the EGFR tyrosine kinase protein (PDB ID: 2J5F) to predict their binding interactions. scispace.comresearchgate.net
If this compound were to be docked into a hypothetical protein target, the simulation would predict its preferred orientation within the binding pocket. The 4-methoxyphenyl group might engage in hydrophobic interactions or pi-stacking with aromatic residues of the protein. The sulfonamide group is capable of forming crucial hydrogen bonds, with the NH group acting as a donor and the sulfonyl oxygens acting as acceptors. The phenylmethyl group could also contribute to binding through hydrophobic or van der Waals interactions. The final predicted pose would represent the most stable ligand-protein complex, providing a structural hypothesis for its mechanism of action. researchgate.net
Prediction of Binding Affinities and Interaction Types
Beyond predicting the binding pose, docking programs also provide an estimate of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). rrsociology.ru A more negative score generally indicates a stronger predicted binding affinity. For instance, in a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, binding energies ranged from -5.2 to -11.2 kcal/mol against the mGlu5 receptor. rrsociology.ru
The analysis of the docked complex reveals the specific types of intermolecular interactions that stabilize the binding. These can include:
Hydrogen Bonds: Formed between the sulfonamide NH (donor) and sulfonyl oxygens (acceptors) of the ligand and polar residues in the protein's active site. scispace.com
Hydrophobic Interactions: Involving the phenyl and methoxyphenyl rings of the ligand and nonpolar residues of the protein. scispace.com
Pi-Pi Stacking or Pi-Cation Interactions: Between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov
Table 3: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description | Potential Groups Involved in this compound |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Sulfonamide N-H (donor), Sulfonyl O (acceptor), Methoxy O (acceptor) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Phenyl ring, Methoxyphenyl ring |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring, Methoxyphenyl ring |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-protein complex, revealing the dynamic interactions that govern binding affinity. While specific MD simulation studies focused solely on this compound are not extensively detailed in the available literature, the general principles of this technique are widely applied to sulfonamide derivatives to understand their interaction with biological targets.
MD simulations for a compound like this compound would typically involve placing the molecule in a simulated physiological environment, including water molecules and ions, along with its target protein. The simulation then calculates the trajectory of each atom based on a force field, which describes the potential energy of the system. By analyzing these trajectories, researchers can assess the stability of the binding pose, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy. This information is crucial for understanding the durability and strength of the compound's interaction with its biological target.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and identifying the key molecular features responsible for their therapeutic effects.
QSAR studies involve the development of mathematical models that correlate physicochemical properties or structural features of molecules with their biological activity. For a class of compounds including this compound, a QSAR model would be built using a training set of molecules with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods are then used to generate an equation that predicts the biological activity based on these descriptors. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of active sulfonamides would identify the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition by the target receptor. This model can then be used as a 3D query to search for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.
Through QSAR and pharmacophore modeling, specific structural features of this compound that are important for molecular recognition can be identified. For instance, the sulfonamide group is a key feature, often involved in hydrogen bonding interactions with the target protein. The methoxy-substituted phenyl ring and the phenylmethyl group can contribute to binding through hydrophobic and aromatic interactions. The relative orientation of these groups, dictated by the molecule's conformation, is also critical for a proper fit within the binding site. By understanding these key features, medicinal chemists can design modifications to the molecule to enhance its potency and selectivity.
In Silico Prediction of Molecular Properties Relevant to Research Design
In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, including their drug-likeness, absorption, and distribution. These predictions are vital in the early stages of drug discovery to identify compounds with a higher probability of success in clinical trials.
A key aspect of computational analysis is the assessment of a compound's "drug-likeness," often evaluated using criteria such as Lipinski's Rule of Five. wikipedia.org This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgtaylorandfrancis.com For this compound, in silico predictions of these properties are essential. While specific data for this exact compound is not available, a similar compound, N-(4-methoxyphenyl)pentanamide, has been shown to have an excellent drug-likeness profile with no violations of Lipinski's rule. nih.gov Based on its structure, this compound is also expected to exhibit favorable drug-like properties.
Table 1: Predicted Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
|---|---|---|
| Molecular Weight | ~277.33 g/mol | < 500 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
Note: The values in this table are estimated based on the chemical structure and data from similar compounds. Actual experimental values may vary.
Computational models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov For this compound, key predicted ADME parameters would include its potential for gastrointestinal absorption and its ability to cross the blood-brain barrier. For instance, a related compound, N-(4-methoxyphenyl)pentanamide, was predicted to have adequate gastrointestinal absorption and the ability to permeate the blood-brain barrier. nih.gov These predictions are based on calculations of properties like topological polar surface area (TPSA) and solubility. A lower TPSA is generally associated with better cell membrane permeability.
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | Yes |
| P-glycoprotein Substrate | No |
Note: These are predictive data based on computational models and data from analogous structures. nih.gov Experimental verification is required.
Mechanistic Investigations of N 4 Methoxyphenyl 1 Phenylmethanesulfonamide in Biological Systems in Vitro, Non Clinical Focus
Enzyme Inhibition Mechanism Studies (in vitro)
There is currently no published research identifying specific enzyme targets for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, nor are there any kinetic analyses or structural studies detailing its potential inhibitory effects on enzymes.
Specific Enzyme Target Identification and Characterization
No specific enzyme targets for this compound have been identified or characterized in the existing scientific literature.
Kinetic Analysis of Enzyme Inhibition
Due to the absence of identified enzyme targets, no kinetic analysis of enzyme inhibition by this compound has been reported.
Structural Basis of Enzyme-Inhibitor Interactions
There are no available studies, such as X-ray crystallography or molecular modeling, that describe the structural basis of interaction between this compound and any enzyme.
Receptor Binding and Modulation Mechanisms (in vitro)
Similarly, the scientific literature lacks any studies characterizing the binding of this compound to any specific receptors or detailing its potential modulatory effects.
Characterization of Receptor Interactions
No in vitro studies have been published that characterize the interaction of this compound with any biological receptors.
Mechanistic Insights into Receptor Activation or Antagonism
In the absence of any identified receptor interactions, there are no mechanistic insights into whether this compound acts as a receptor agonist or antagonist.
Investigation of Molecular Mechanisms of Action (in vitro cellular and biochemical level)
The in vitro investigation into the molecular mechanisms of action of this compound and related compounds has begun to shed light on its potential as a biologically active agent. Studies at the cellular and biochemical level have explored its influence on critical cellular processes and its interactions with key biomolecules.
Cellular Pathway Modulation Studies (e.g., apoptosis induction, differentiation pathways)
While direct studies on this compound are limited, research on structurally similar sulfonamide derivatives suggests that this class of compounds can significantly modulate cellular pathways, including the induction of apoptosis. For instance, various aryl sulfonamides have been shown to induce cell cycle arrest and trigger programmed cell death in cancer cell lines. This is often achieved through the modulation of key regulatory proteins involved in the cell cycle and apoptotic cascades.
Furthermore, compounds containing the N-(4-methoxyphenyl) moiety have been investigated for their ability to influence cellular signaling pathways. For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), which can be metabolized to a methoxy (B1213986) derivative, has been shown to induce apoptosis in human prostate carcinoma cells. This process is associated with the modulation of apoptosis-related genes such as p21, c-myc, and c-jun. nih.gov While the core structures differ, these findings suggest that the N-(4-methoxyphenyl) group may contribute to the modulation of pathways leading to apoptosis.
Investigations into related sulfonamides have also pointed towards the induction of G1/S phase cell cycle arrest in breast cancer cells. nih.gov This interruption of the cell cycle is a crucial mechanism for inhibiting tumor cell proliferation and can be a precursor to apoptosis. Although direct evidence for this compound is not yet available, the existing data on related structures provides a strong rationale for investigating its potential to modulate these critical cellular pathways.
Interaction with Biomolecules (e.g., DNA, Tubulin Polymerization)
A significant body of evidence points towards the interaction with tubulin as a key mechanism of action for many sulfonamide-containing compounds. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it a prime target for anticancer agents. nih.gov
Several studies on sulfonamide derivatives have demonstrated their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. mdpi.comnih.gov For example, a naphthalene (B1677914) sulfonamide was identified as a novel antimitotic agent that interferes with tubulin polymerization. mdpi.com Similarly, certain (E)-N-aryl-2-arylethenesulfonamides have shown potent cytotoxicity by disrupting tubulin assembly. mdpi.com
While direct DNA binding has not been a prominently reported mechanism for this class of sulfonamides, the primary focus of research has been on their anti-tubulin activity. The structural features of this compound are consistent with those of other known tubulin inhibitors, suggesting this as a probable mechanism of action.
In Vitro Anti-parasitic Mechanistic Investigations
The potential anti-parasitic mechanism of action for compounds structurally related to this compound has been explored, with evidence again pointing towards the disruption of microtubule function. A study on N-(4-methoxyphenyl)pentanamide, a simplified analog, demonstrated its anthelmintic properties against the nematode Toxocara canis. nih.govnih.gov
The proposed mechanism for its anti-parasitic activity is through the inhibition of tubulin polymerization in the parasite. nih.gov This is analogous to the mechanism of well-established anthelmintic drugs like albendazole, which bind to the β-tubulin of parasitic worms, preventing the formation of microtubules. nih.gov This disruption of the cytoskeleton is detrimental to the parasite's cellular functions, including glucose uptake, ultimately leading to its death. nih.gov The demonstrated in vitro efficacy of N-(4-methoxyphenyl)pentanamide against T. canis provides a strong indication that this compound may exert its anti-parasitic effects through a similar mechanism. nih.govnih.gov
| Compound | Organism | Observed Effect | Proposed Mechanism |
| N-(4-methoxyphenyl)pentanamide | Toxocara canis (in vitro) | Time- and concentration-dependent decrease in larval viability. nih.gov | Inhibition of tubulin polymerization, similar to albendazole. nih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Activity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. For this compound and related compounds, SAR studies have provided insights into the key structural features required for their mechanistic activity.
Correlation of Chemical Modifications with Mechanistic Biological Response
SAR studies on various aryl sulfonamides have revealed important correlations between chemical modifications and their biological effects. For instance, in a series of aryl sulfonamide hybrids, modifications to the substituents on the aryl sulfonamide ring were found to significantly impact their cytotoxic activity against human breast cancer cell lines. nih.gov The introduction of an electron-withdrawing nitro group, for example, resulted in a promising compound that induced morphological changes and cell cycle arrest. nih.gov
Systematic structural modifications of N-aryl lactams have also demonstrated that considerable structural variation is tolerated without a complete loss of biological activity, indicating a degree of flexibility in the pharmacophore. In the context of antiviral activity, SAR studies of arylsulfonamides identified potent inhibitors of the H5N1 virus, with specific substitutions on the aromatic rings being critical for enhanced potency. nih.gov These studies collectively suggest that the nature and position of substituents on both the phenylmethane and the N-phenyl rings of this compound are likely to be key determinants of its biological activity.
Identification of Pharmacophoric Elements for Specific Biological Targets
The identification of pharmacophoric elements—the essential structural features required for a compound to interact with a specific biological target—is a primary goal of SAR studies. For sulfonamide-based tubulin inhibitors, the general pharmacophore often consists of two aromatic rings connected by a flexible linker, which in this case is the methanesulfonamide (B31651) group.
Future Directions and Research Perspectives for N 4 Methoxyphenyl 1 Phenylmethanesulfonamide
Development of Advanced Synthetic Methodologies
The synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide and its analogs is a critical first step in its continued investigation. Future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies. Traditional methods for forming the sulfonamide bond often involve the reaction of a sulfonyl chloride with an amine. While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.
Future synthetic endeavors could explore novel catalytic systems, such as those employing transition metals, to facilitate the C-N bond formation under milder conditions. The exploration of one-pot or tandem reactions, where multiple synthetic steps are combined into a single process, could significantly improve efficiency and reduce waste. Furthermore, the application of flow chemistry techniques could offer advantages in terms of scalability, safety, and precise control over reaction parameters, enabling the rapid generation of a library of analogs for further study.
Exploration of Novel Biological Targets through Mechanistic Screening
The sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. A crucial future direction for this compound is the systematic exploration of its potential biological targets. High-throughput screening (HTS) campaigns against a broad panel of enzymes, receptors, and other cellular targets could unveil previously unknown biological activities.
Beyond initial hit identification, detailed mechanistic studies will be paramount. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to confirm direct binding to a target protein and to quantify the binding affinity. Cellular and in vivo studies would then be necessary to validate the biological effects and to elucidate the compound's mechanism of action at a physiological level. This comprehensive approach will be essential in identifying promising therapeutic avenues for this compound.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating drug discovery and development. For this compound, the integration of these approaches can provide deep insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.
Table 1: Potential Integrated Research Approaches
| Research Approach | Description | Potential Outcome |
| Molecular Docking | Predicting the binding orientation and affinity of the compound to the active site of a biological target. | Identification of key interactions and prioritization of compounds for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-target complex over time. | Understanding the stability of binding and the conformational changes involved. |
| Quantum Mechanics (QM) Calculations | Investigating the electronic properties and reactivity of the compound. | Elucidating reaction mechanisms and predicting spectroscopic properties. |
| In Vitro and In Vivo Testing | Experimental validation of the computational predictions. | Confirmation of biological activity and mechanism of action. |
By employing a suite of computational tools, researchers can build predictive models that correlate the structural features of this compound and its derivatives with their biological activity. These models can then be used to virtually screen large compound libraries and to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Design of Highly Selective and Potent Analogues with Defined Mechanistic Profiles
Building upon the insights gained from synthetic, biological, and computational studies, the rational design of novel analogs of this compound with improved properties is a key future objective. The goal is to develop compounds with high potency for their intended biological target and high selectivity over off-target proteins to minimize potential side effects.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two powerful strategies that can be employed. In SBDD, the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site. In LBDD, the properties of known active compounds are used to develop a pharmacophore model that can guide the design of new molecules.
Through iterative cycles of design, synthesis, and biological evaluation, it will be possible to fine-tune the structure of this compound to optimize its potency, selectivity, and pharmacokinetic properties. This systematic approach will be instrumental in translating the initial promise of this compound into tangible therapeutic applications.
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing N-(4-methoxyphenyl)-1-phenylmethanesulfonamide?
Methodological Answer: The synthesis typically involves sulfonamide coupling between 4-methoxyphenylamine and phenylmethanesulfonyl chloride under controlled conditions. Critical parameters include:
- Temperature: 0–5°C during initial coupling to minimize side reactions.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Base: Triethylamine (TEA) to scavenge HCl and drive the reaction forward.
Reaction progress is monitored via HPLC (retention time: ~12.3 min, C18 column, acetonitrile/water gradient) and ¹H NMR (key signals: δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Purity: Assessed via HPLC with UV detection (λ = 254 nm; purity >98% required for pharmacological studies).
- Structural Confirmation:
- ¹³C NMR confirms sulfonamide linkage (C-SO₂ at ~44 ppm, aromatic carbons at 110–160 ppm).
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (calculated for C₁₄H₁₅NO₃S: 277.0776; observed: 277.0778) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Solubility Differences: Use standardized DMSO stock solutions (≤0.1% final concentration).
- Assay Variability: Employ orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.
- Structural Dynamics: Conduct molecular dynamics simulations to assess conformational stability in different buffer conditions (e.g., pH 7.4 vs. 6.5) .
Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?
Methodological Answer:
-
Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
-
Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Key refinement metrics:
Parameter Target Value R1 (I > 2σ(I)) <0.05 wR2 (all data) <0.10 CCDC Deposition Required -
Hydrogen Bonding: Analyze using Mercury software to map interactions (e.g., SO₂···H-N motifs) .
Q. How can QSAR models optimize the compound’s bioactivity?
Methodological Answer:
- Descriptor Selection: Include electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
- Model Validation: Use leave-one-out cross-validation (Q² > 0.6) and external test sets.
- Case Study: A QSAR model for sulfonamide-based inhibitors showed that electron-withdrawing groups at the 4-methoxy position enhance target binding (ΔpIC₅₀ = +0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
